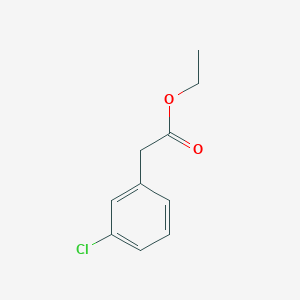

Ethyl 2-(3-chlorophenyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNHJHHDMDGTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429056 | |

| Record name | ethyl 2-(3-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-29-4 | |

| Record name | ethyl 2-(3-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(3-chlorophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-(3-chlorophenyl)acetate chemical properties and structure

An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)acetate: Properties, Structure, and Applications

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed examination of the chemical and physical properties, structural characteristics, synthesis, and applications of this compound, a key intermediate in organic synthesis.

Introduction and Strategic Importance

This compound is an organochlorine compound and a carboxylate ester. Structurally, it is the ethyl ester of (3-chlorophenyl)acetic acid.[1] Its significance in the scientific community, particularly in medicinal chemistry and materials science, stems from its utility as a versatile building block. The presence of a reactive ester group, a modifiable aromatic ring, and a chlorine substituent provides multiple avenues for synthetic transformations. This guide aims to consolidate the core technical information about this compound, offering field-proven insights into its handling, reactivity, and application.

Chemical Identity and Structure

Precise identification is paramount in research and development. This compound is known by several names and identifiers, which are crucial for accurate sourcing and regulatory compliance.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 14062-29-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1][3][4] |

| Molecular Weight | 198.65 g/mol | [2][5] |

| Synonyms | (3-Chlorophenyl)acetic acid ethyl ester, Benzeneacetic acid, 3-chloro-, ethyl ester, Ethyl m-chlorophenylacetate | [1] |

| InChI Key | SLNHJHHDMDGTGB-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)CC1=CC(=CC=C1)Cl | [1][5] |

The molecule's structure consists of a central benzene ring substituted with a chlorine atom at the meta (3-position) and an ethyl acetate group at the 1-position. This substitution pattern dictates its electronic properties and reactivity.

Caption: 2D Structure of this compound

Physicochemical Properties

The physical properties of a compound govern its behavior in various experimental conditions, including solubility, reaction kinetics, and purification methods.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Pale-yellow to yellow-brown liquid | [2] |

| Boiling Point | 258.4°C at 760 mmHg (Predicted) | [6] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [6] |

| XlogP | 2.8 | [1] |

| Storage | Sealed in dry, room temperature | [2][5] |

The XlogP value of 2.8 suggests moderate lipophilicity, indicating that it will be more soluble in organic solvents than in water. This is a critical consideration for choosing appropriate solvent systems for reactions and chromatography.

Spectroscopic Profile

While specific experimental spectra are proprietary to individual suppliers, the structural features of this compound allow for a reliable prediction of its spectroscopic characteristics. These signatures are fundamental for reaction monitoring and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

-

A triplet at approximately 1.2-1.3 ppm (3H), corresponding to the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene group.

-

A quartet at approximately 4.1-4.2 ppm (2H), for the methylene (-OCH₂-) protons of the ethyl group, split by the methyl group.

-

A singlet at approximately 3.6 ppm (2H), for the methylene protons adjacent to the aromatic ring (-CH₂-Ar).

-

A multiplet region between 7.1 and 7.4 ppm (4H), representing the four protons on the substituted benzene ring.

-

-

¹³C NMR Spectroscopy : The carbon spectrum will complement the proton data, showing signals for each unique carbon atom, including the carbonyl carbon of the ester group (around 170 ppm), carbons of the aromatic ring (125-145 ppm), and the carbons of the ethyl group.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration characteristic of esters, typically found in the range of 1735-1750 cm⁻¹. Additional peaks will correspond to C-O stretching, C-H stretching of the alkyl and aromatic groups, and C-Cl stretching.

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) at m/z 198. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

Synthesis and Reactivity

Synthesis Protocol: Fischer Esterification

A standard and industrially viable method for producing this compound is the Fischer esterification of (3-chlorophenyl)acetic acid with ethanol in the presence of an acid catalyst.

Principle: This is a reversible, acid-catalyzed condensation reaction. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The subsequent elimination of a water molecule yields the ester. To drive the equilibrium towards the product, water is typically removed as it is formed.

Step-by-Step Methodology:

-

Reactor Setup: A round-bottom flask is charged with (3-chlorophenyl)acetic acid and an excess of absolute ethanol (which acts as both reactant and solvent).

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is carefully added to the mixture.

-

Reflux: The reaction mixture is heated to reflux. The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting carboxylic acid is consumed.

-

Work-up: Upon completion, the mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure.

-

Neutralization & Extraction: The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Caption: General Workflow for Fischer Esterification Synthesis.

Chemical Reactivity

-

Ester Group: The ester functionality is the primary site of reactivity. It can undergo hydrolysis (acidic or basic) to revert to the parent carboxylic acid, transesterification with other alcohols, or reduction using agents like lithium aluminum hydride (LiAlH₄) to form 2-(3-chlorophenyl)ethanol.

-

Aromatic Ring: The chlorine atom is a deactivating but ortho-, para-directing substituent for electrophilic aromatic substitution, though reactions on the ring are less common than those involving the ester group.

-

Methylene Bridge: The α-protons on the methylene carbon adjacent to the carbonyl group are weakly acidic and can be removed by a strong base, forming an enolate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations, further highlighting its utility as a synthetic intermediate.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate in the synthesis of more complex, biologically active molecules. Its structure is a common feature in various classes of compounds. For instance, derivatives of phenylacetic acids are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The specific 3-chloro substitution pattern allows for fine-tuning of the steric and electronic properties of the final target molecule, which can be critical for its binding affinity to biological targets.

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area or under a fume hood.[7] Avoid breathing vapors or mist.[7] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][5][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

-

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined structure, predictable reactivity, and established synthesis routes make it a reliable building block for chemists in both academic and industrial settings. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in the synthesis of novel compounds for drug discovery and materials science.

References

- 1. This compound | C10H11ClO2 | CID 8063366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14062-29-4 [sigmaaldrich.com]

- 3. appchemical.com [appchemical.com]

- 4. 14062-29-4 | MFCD07787498 | this compound [aaronchem.com]

- 5. 14062-29-4|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. chempoint.com [chempoint.com]

Ethyl 2-(3-chlorophenyl)acetate: A Versatile Scaffold for Modern Drug Discovery and Agrochemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical research, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents and agrochemicals. Ethyl 2-(3-chlorophenyl)acetate, a seemingly simple phenylacetic acid ester, has emerged as a privileged scaffold with significant potential for structural elaboration. Its utility stems from a combination of factors: the presence of multiple reactive sites, the influence of the chlorine substituent on physicochemical properties, and its role as a key intermediate in the synthesis of diverse bioactive molecules. This technical guide provides a comprehensive overview of the potential research applications of this compound, offering insights into its chemical reactivity, established and prospective biological activities, and detailed methodologies for its derivatization and evaluation.

Part 1: Foundational Knowledge

Physicochemical Properties

This compound is an organochlorine compound with the molecular formula C₁₀H₁₁ClO₂.[1] A thorough understanding of its physical and chemical properties is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| Molecular Weight | 198.64 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 273 °C (lit.) | [2] |

| Density | 1.157 g/mL at 25 °C (lit.) | [2] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and acetone. Slightly soluble in water. | [3] |

| CAS Number | 14062-29-4 | [1] |

Synthesis and Reactivity

This compound is typically synthesized via Fischer esterification of 2-(3-chlorophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reactivity of this molecule is centered around two key positions, making it a versatile building block for combinatorial chemistry and targeted synthesis.

Caption: Key reactive sites of this compound.

Part 2: Core Synthetic Methodologies and Derivatizations

The true potential of this compound lies in its capacity to be transformed into a vast array of derivatives. The following protocols outline fundamental transformations that unlock this potential.

Hydrolysis to 2-(3-chlorophenyl)acetic acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a crucial first step for many synthetic routes, particularly for amide bond formation via coupling agents.

Protocol: Alkaline Hydrolysis of this compound

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (1.1-1.5 equivalents), to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Remove the organic solvent under reduced pressure.

-

Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

-

Isolation: Collect the precipitated 2-(3-chlorophenyl)acetic acid by filtration, wash with cold water, and dry under vacuum.[4]

Amide Bond Formation

The synthesis of N-substituted 2-(3-chlorophenyl)acetamides is a key strategy for generating libraries of compounds with diverse biological activities.

Protocol: Synthesis of N-substituted 2-(3-chlorophenyl)acetamides

-

Starting Material: Begin with either this compound or the corresponding carboxylic acid obtained from hydrolysis.

-

Amidation from Ester (Aminolysis):

-

In a sealed reaction vessel, combine this compound (1 equivalent) with the desired primary or secondary amine (1.1-2 equivalents).

-

The reaction can be performed neat or in a high-boiling point solvent.

-

Heat the mixture to a temperature sufficient to drive the reaction (typically >100 °C) and monitor by TLC.

-

Upon completion, cool the reaction mixture and purify the product by crystallization or column chromatography.

-

-

Amidation from Carboxylic Acid (Coupling):

-

Dissolve 2-(3-chlorophenyl)acetic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Stir the mixture at 0 °C for 15-30 minutes.

-

Add the desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Filter off any solid byproducts and wash the filtrate with dilute acid, base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography or crystallization.

-

Synthesis of Pyrrolidine-2,5-dione Derivatives

Derivatives of 2-(3-chlorophenyl)succinic acid, which can be conceptually derived from this compound through elaboration of the alpha-carbon, have shown significant promise as anticonvulsant agents.[2][3]

Caption: General workflow for the synthesis of anticonvulsant pyrrolidine-2,5-dione acetamides.[2]

Part 3: Potential Research Applications and Biological Activities

The 3-chlorophenylacetate scaffold is a versatile starting point for the development of a wide range of biologically active molecules.

Central Nervous System (CNS) Agents

Research has demonstrated that derivatives of 2-(3-chlorophenyl)acetic acid, particularly amides and succinimides, possess significant anticonvulsant and antinociceptive properties.[2][3] A study on 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides revealed several compounds with potent activity in animal models of epilepsy.[2]

| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) |

| Compound 19 | >300 | 85.60 |

| Valproic Acid (Ref.) | 252.74 | 130.64 |

Data from a study on 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives.[2]

The proposed mechanism of action for some of these anticonvulsant derivatives involves the modulation of voltage-gated sodium and calcium channels, which are critical for regulating neuronal excitability.[2]

Caption: Proposed mechanism of action for anticonvulsant derivatives.

Given that many CNS-active drugs target the GABAergic system, derivatives of this compound are prime candidates for exploration as GABA receptor modulators. The structural similarity of some derivatives to known GABA agonists and antagonists suggests that they may interact with GABA-A or GABA-B receptors, potentially leading to anxiolytic, sedative, or muscle relaxant effects.[5]

Agrochemicals

Phenylacetic acid derivatives have a history of use in agriculture as plant growth regulators. More recently, research has focused on their potential as herbicides. Amide derivatives of aryloxyacetic acids have shown promising herbicidal activity.[6] The structural features of this compound make it an attractive starting point for the synthesis of novel herbicides.

Protocol: Screening for Herbicidal Activity

-

Compound Preparation: Synthesize a library of derivatives from this compound.

-

Plant Species Selection: Choose a panel of relevant weed and crop species for testing.

-

Application: Apply the test compounds at various concentrations to the plants, either pre-emergence (to the soil) or post-emergence (to the foliage).

-

Evaluation: After a set period, assess the plants for signs of phytotoxicity, such as growth inhibition, chlorosis, and necrosis, and compare the effects to a known herbicide standard.[1][7]

Anti-inflammatory Agents

Arylalkanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes. The 2-(3-chlorophenyl)acetic acid moiety is structurally similar to many known NSAIDs, suggesting that its derivatives could also possess anti-inflammatory properties. Further research could involve screening these compounds for their ability to inhibit COX-1, COX-2, and 5-lipoxygenase (5-LOX) enzymes.[8][9][10]

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The development of small molecule kinase inhibitors is a major focus of modern oncology research. The phenylacetamide scaffold is present in some known kinase inhibitors. The versatility of this compound allows for the synthesis of diverse libraries of compounds that could be screened against a panel of kinases to identify novel anticancer agents.

Conclusion and Future Directions

This compound is a highly versatile and valuable building block for chemical research. Its potential applications span multiple disciplines, from the development of novel CNS agents and agrochemicals to potential anti-inflammatory and anticancer therapies. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material.

Future research should focus on:

-

Expanding the diversity of synthesized derivatives: Exploring a wider range of heterocyclic systems and functional group modifications.

-

High-throughput screening: Utilizing modern screening techniques to evaluate large libraries of derivatives against a broad panel of biological targets.

-

Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of lead compounds to optimize their potency and selectivity.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

By leveraging the chemical tractability and inherent potential of this compound, the scientific community can continue to unlock new avenues for the discovery and development of innovative molecules that address critical needs in medicine and agriculture.

References

- 1. Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]

- 4. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. connectjournals.com [connectjournals.com]

- 8. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-(3-chlorophenyl)acetate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary organic synthesis, the strategic selection of foundational molecular scaffolds is paramount to the efficient construction of complex target molecules. Ethyl 2-(3-chlorophenyl)acetate, a halogenated phenylacetic acid ester, has emerged as a particularly valuable and versatile building block. Its utility stems from a unique combination of reactive sites: an ester moiety amenable to a variety of transformations, an activated methylene group poised for functionalization, and a chlorinated aromatic ring that can participate in a diverse array of cross-coupling reactions. This guide, intended for professionals in chemical research and drug development, provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound, underscoring its significance in the synthesis of pharmaceuticals and other biologically active compounds.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.64 g/mol | [1] |

| CAS Number | 14062-29-4 | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 296.1°C at 760 mmHg | [2] |

| IUPAC Name | This compound | [1] |

Safety Information: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[2][3]

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of 3-chlorophenylacetic acid with ethanol, catalyzed by a strong acid. This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Workflow for Fischer Esterification

Caption: Fischer esterification of 3-chlorophenylacetic acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from the established procedure for the synthesis of ethyl mandelate, a structurally similar ester.[4]

Materials:

-

3-Chlorophenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, a mixture of 3-chlorophenylacetic acid (1.0 eq) and absolute ethanol (5-10 eq) is prepared.

-

Concentrated sulfuric acid (0.1-0.2 eq) is cautiously added to the stirred mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation to afford the pure product.

Key Reactions and Transformations

The synthetic utility of this compound is derived from its capacity to undergo a wide range of chemical transformations at its three principal reactive sites.

Reactions at the Ester Group

The ester functionality can be readily hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which upon acidification, provides 2-(3-chlorophenyl)acetic acid. This transformation is essentially the reverse of the Fischer esterification and is a fundamental reaction for unmasking the carboxylic acid group for further synthetic manipulations. The kinetics of this second-order reaction can be monitored by titration or conductivity measurements.[5][6]

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester to the corresponding primary alcohol, 2-(3-chlorophenyl)ethanol. This reaction provides a convenient route to this important alcohol intermediate.

Detailed Experimental Protocol: Reduction with LiAlH₄

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.1 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is carefully quenched by the slow, dropwise addition of water, followed by 10% sulfuric acid.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude 2-(3-chlorophenyl)ethanol can be purified by distillation or column chromatography.

Reactions at the α-Methylene Group

The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles in α-alkylation reactions, a cornerstone of C-C bond formation.

The alkylation of the enolate of this compound with alkyl halides provides a straightforward method for introducing substituents at the α-position. The choice of base is crucial to avoid side reactions such as self-condensation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often preferred.

Workflow for α-Alkylation

Caption: General workflow for the α-alkylation of the ester.

Reactions at the Aryl Chloride

The chloro-substituent on the phenyl ring opens the door to a vast and powerful toolbox of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling reaction involves the cross-coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is a highly effective method for the synthesis of biaryl compounds.

In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a powerful tool for the construction of carbon-carbon double bonds.

This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium complex. It is a premier method for the synthesis of arylamines.[2][7]

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl chloride with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[8][9]

The Negishi coupling involves the reaction of the aryl chloride with an organozinc compound, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond.[3][8]

Applications in the Synthesis of Biologically Active Molecules

The true value of this compound as a building block is demonstrated in its application in the synthesis of complex and biologically active molecules.

Synthesis of Novel Benzodiazepine Analogues

Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications, including the treatment of anxiety, insomnia, and seizures. This compound serves as a key precursor in the synthesis of novel benzodiazepine analogues. A representative synthetic route involves the initial acylation of a substituted phenylacetate, followed by cyclization with hydrazine to form the benzodiazepine core.

A closely related synthetic pathway has been reported for the synthesis of 2,3-benzodiazepine analogues, which are known to act as AMPA receptor antagonists and possess anticonvulsant and neuroprotective properties.[1][10] In this synthesis, a substituted methyl phenylacetate is first acylated with a chlorobenzoic acid derivative. The resulting ketoester is then cyclized with hydrazine hydrate to afford the benzodiazepine derivative.

Synthetic Scheme: Benzodiazepine Analogue Synthesis

Caption: Synthetic route to benzodiazepine analogues.

Precursor to Pyrazole-Based Agrochemicals

The pyrazole scaffold is a common feature in many commercially successful herbicides and fungicides. This compound can be envisioned as a precursor to pyrazole derivatives through a multi-step synthesis. For instance, Claisen condensation with a suitable ester followed by cyclization with hydrazine would yield a pyrazolone, a key intermediate in the synthesis of many agrochemicals. Patents have described the synthesis of pyrazole derivatives with herbicidal activity starting from related phenyl precursors.[11][12]

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its three distinct reactive sites—the ester, the active methylene group, and the aryl chloride—provide a rich platform for a multitude of chemical transformations. From fundamental reactions like hydrolysis and reduction to sophisticated palladium-catalyzed cross-coupling reactions, this compound offers chemists a powerful tool for the construction of complex molecular architectures. Its demonstrated and potential applications in the synthesis of pharmaceuticals, such as benzodiazepine analogues, and agrochemicals highlight its importance in the development of new chemical entities with significant biological activity. As the demand for efficient and modular synthetic strategies continues to grow, the utility of this compound as a key building block is poised to expand even further.

References

- 1. Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. quora.com [quora.com]

- 6. Kinetic studies on saponification of ethyl acetate using an innovative conductivity‐monitoring instrument with a pulsating sensor | Semantic Scholar [semanticscholar.org]

- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 8. Negishi_coupling [chemeurope.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Multifaceted Biological Activities of Chlorophenylacetate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Versatile Chemical Scaffold

Chlorophenylacetate derivatives, a class of organic compounds characterized by a phenyl ring substituted with both a chlorine atom and an acetic acid moiety, have emerged as a versatile scaffold in medicinal chemistry. The strategic placement of the chlorine atom and the acidic functional group imparts unique physicochemical properties that translate into a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of these derivatives, moving beyond a mere catalog of effects to elucidate the underlying mechanisms of action and provide actionable insights for researchers and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses, to empower the rational design of next-generation therapeutics.

I. Anticancer Activity: Disrupting the Machinery of Malignancy

Chlorophenylacetate derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the disruption of fundamental cellular processes essential for tumor growth and proliferation.

A. Mechanism of Action: A Two-Pronged Attack

The anticancer efficacy of chlorophenylacetate derivatives can be attributed to their ability to act as:

-

Topoisomerase Inhibitors: These enzymes are critical for managing DNA topology during replication and transcription. Certain chlorophenylacetate derivatives function as dual inhibitors of both topoisomerase I and IIα.[1][2] By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.[3] The presence and position of the chlorine atom on the phenyl ring have been shown to be crucial for potent topoisomerase inhibition.[2]

-

Tubulin Polymerization Inhibitors: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Specific chlorophenyl-containing compounds have been identified as inhibitors of tubulin polymerization, binding to the colchicine binding site.[4] This interference with microtubule formation arrests the cell cycle in the G2/M phase and induces apoptosis.[4]

References

- 1. Dihydroxylated 2,6-diphenyl-4-chlorophenylpyridines: Topoisomerase I and IIα dual inhibitors with DNA non-intercalative catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chlorophenyl-substituted benzofuro[3,2-b]pyridines with enhanced topoisomerase inhibitory activity: The role of the chlorine substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks in 8-chloro-adenosine-exposed human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to Substituted Phenylacetic Esters: A Methodological Deep Dive

Abstract

Substituted phenylacetic esters are a cornerstone of modern organic synthesis, finding extensive application in the pharmaceutical, fragrance, and fine chemical industries.[1] Their structural motif is a key pharmacophore in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and felbinac.[2][3] This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this versatile class of molecules. We will dissect the mechanistic underpinnings, practical considerations, and comparative advantages of seminal methods, including the Willgerodt-Kindler reaction, Darzens condensation, palladium-catalyzed carbonylation, and routes proceeding via cyanohydrin intermediates. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of these critical synthetic transformations.

Introduction: The Significance of the Phenylacetic Ester Scaffold

The prevalence of the substituted phenylacetic acid and ester moiety in biologically active molecules underscores its importance in medicinal chemistry.[2][4] These compounds are not only vital intermediates in the synthesis of complex pharmaceuticals but also find direct use as active pharmaceutical ingredients (APIs).[5] The ester functionality, in particular, offers a handle for modulating pharmacokinetic properties, serving as a common prodrug strategy to enhance bioavailability. The diverse array of substitution patterns on the phenyl ring allows for fine-tuning of a molecule's biological activity, making the development of robust and versatile synthetic routes to these compounds a continuous area of research.

Palladium-Catalyzed Carbonylation: A Modern Approach

Palladium-catalyzed carbonylation has emerged as a powerful and versatile method for the synthesis of phenylacetic acid derivatives, offering a direct route from readily available starting materials.[6][7] This approach is particularly attractive from an industrial perspective due to its potential for high efficiency and atom economy.

Mechanistic Rationale

The catalytic cycle of palladium-catalyzed carbonylation of benzyl derivatives typically involves several key steps:

-

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to a benzyl halide or alcohol derivative to form a palladium(II)-benzyl intermediate.[7][8]

-

Carbon Monoxide Insertion: Carbon monoxide then inserts into the palladium-carbon bond to form a palladium(II)-acyl complex.[8]

-

Nucleophilic Attack: A nucleophile, typically an alcohol, attacks the acyl carbon, leading to the formation of the desired ester and regeneration of the palladium(0) catalyst.[8]

The efficiency of this process is often influenced by factors such as the choice of palladium precursor, ligands, and reaction conditions.[6][8]

Caption: Catalytic cycle of palladium-catalyzed carbonylation.

Experimental Protocol: Carbonylation of 2,4-Dichlorobenzyl Chloride

The following protocol is adapted from a high-yield synthesis of 2,4-dichlorophenylacetic acid, which can be subsequently esterified.[6]

Materials:

-

2,4-Dichlorobenzyl chloride (0.01 mol)

-

1,3-Dimethyl-2-imidazolidinone (DMB) (10 mL)

-

4 M Sodium hydroxide solution (8 mL)

-

Bis(triphenylphosphine)palladium(II) dichloride (0.13 mmol)

-

Tetraethylammonium chloride (TEAC) (0.18 mmol)

-

Carbon monoxide (CO) gas

Procedure:

-

To a high-pressure reactor, add 2,4-dichlorobenzyl chloride, DMB, 4 M NaOH solution, bis(triphenylphosphine)palladium(II) dichloride, and TEAC.

-

Seal the reactor and purge with carbon monoxide gas.

-

Pressurize the reactor with CO to 1.5 MPa.

-

Heat the reaction mixture to 80 °C and maintain for 20 hours with vigorous stirring.

-

After cooling to room temperature, carefully vent the reactor.

-

The resulting phenylacetic acid can be isolated and then converted to the desired ester via Fischer esterification.

Data Presentation: Influence of Catalyst on Yield

| Entry | Catalyst (mmol) | Conversion (%) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (0.13) | 99 | 95 |

| 2 | Pd(PPh₃)₂Cl₂ (0.04) | 50 | 38 |

| 3 | Pd(PPh₃)₂Cl₂ (0.09) | 65 | 43 |

| 4 | Pd(PPh₃)₂Cl₂ (0.11) | 94 | 74 |

| 5 | PdCl₂ (0.13) | 82 | 55 |

| 6 | PdCl₂/PPh₃ (0.13) | 90 | 67 |

Data adapted from a study on the synthesis of 2,4-dichlorophenylacetic acid.[6]

The Willgerodt-Kindler Reaction: A Classic Transformation

The Willgerodt-Kindler reaction is a classic method for converting aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to phenylacetic acids and subsequently esterified.[9][10] This reaction is particularly useful for synthesizing phenylacetic acids where the carbonyl group has migrated along an alkyl chain.

Mechanistic Insights

The Kindler modification, which employs elemental sulfur and a secondary amine like morpholine, is a widely used variant.[9][11] The proposed mechanism involves the following key transformations:

-

Enamine Formation: The aryl ketone reacts with the secondary amine to form an enamine.[10]

-

Sulfuration and Rearrangement: The enamine reacts with sulfur, and a series of rearrangements, potentially involving an aziridine intermediate, leads to the migration of the functional group to the terminal position of the alkyl chain.[9]

-

Thioamide Formation: The final product of the Kindler modification is a thioamide.[10]

-

Hydrolysis: The thioamide is then hydrolyzed to the corresponding carboxylic acid, which can be esterified.

Caption: Workflow of the Willgerodt-Kindler reaction.

Experimental Protocol: Synthesis of Phenylacetic Acid from Acetophenone

This protocol describes the synthesis of phenylacetic acid from acetophenone using the Willgerodt-Kindler reaction under phase-transfer catalysis conditions.[12]

Materials:

-

Acetophenone (10 mmol)

-

Sulfur (20 mmol)

-

Morpholine (30 mmol)

-

p-Toluenesulfonic acid (0.35 mmol)

-

20% Sodium hydroxide solution

-

Triethylbenzylammonium chloride (TEBA) (0.05 mmol)

Procedure:

-

In a round-bottom flask, combine acetophenone, sulfur, morpholine, and p-toluenesulfonic acid.

-

Reflux the mixture at 120-130 °C for 8 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and add 20% NaOH solution and TEBA.

-

Heat the mixture at 100 °C for an additional 8 hours to effect hydrolysis.

-

After cooling, filter the reaction mixture.

-

Acidify the filtrate with HCl to pH 2 to precipitate the crude phenylacetic acid.

-

The crude acid can be purified by dissolving in 10% NaHCO₃ solution, washing with ethyl acetate, and then re-acidifying the aqueous layer.

-

The purified phenylacetic acid can then be esterified using standard Fischer esterification conditions.

The Darzens Condensation: A Route to α,β-Epoxy Esters

The Darzens condensation, or glycidic ester condensation, is a reaction between a carbonyl compound (aldehyde or ketone) and an α-haloester in the presence of a base to form an α,β-epoxy ester.[13][14] While not a direct synthesis of phenylacetic esters, the resulting glycidic esters can be converted to substituted phenylacetic acid derivatives.

Mechanistic Overview

The reaction proceeds through the following steps:

-

Deprotonation: A base abstracts a proton from the α-carbon of the haloester, forming an enolate.[13]

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone.[14]

-

Intramolecular Sₙ2 Reaction: The resulting alkoxide undergoes an intramolecular Sₙ2 reaction, displacing the halide to form the epoxide ring.[13]

Caption: Mechanism of the Darzens condensation.

Subsequent hydrolysis and decarboxylation of the α,β-epoxy ester can lead to the formation of an aldehyde or ketone, which can then be further manipulated to yield a phenylacetic acid derivative.[14]

Other Notable Synthetic Strategies

From Cyanohydrins (Mandelonitrile Derivatives)

The hydrolysis of mandelonitrile and its derivatives provides a direct route to mandelic acid, a hydroxylated phenylacetic acid.[15] This can be followed by esterification. The initial cyanohydrin is typically formed by the reaction of an aromatic aldehyde with a cyanide source. Biocatalytic approaches using nitrilases have gained attention for their high enantioselectivity in converting mandelonitrile to mandelic acid.[16]

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions can be employed to introduce the necessary carbon framework onto an aromatic ring.[17][18] For example, Friedel-Crafts acylation of an aromatic compound with phenylacetyl chloride can introduce the phenylacetyl group.[19] Subsequent reduction of the ketone can lead to a substituted phenylethyl derivative, which can then be oxidized to the corresponding phenylacetic acid.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique that can be applied to several of the aforementioned synthetic routes to enhance reaction rates and yields.[20] It is particularly useful in reactions involving an aqueous and an organic phase, facilitating the transfer of reactants across the phase boundary. PTC has been successfully employed in the esterification of phenylacetic acids and in the Willgerodt-Kindler reaction.[12][20]

General Esterification: The Fischer-Speier Method

For many of the synthetic routes that yield a substituted phenylacetic acid, the final step is esterification. The Fischer-Speier esterification is a classic and widely used method for this transformation.[21] It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[22] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed is removed, for instance, with a Dean-Stark apparatus.[23][24]

Experimental Protocol: General Fischer Esterification

The following is a general procedure for the acid-catalyzed esterification of a phenylacetic acid.

Materials:

-

Substituted phenylacetic acid (1 equivalent)

-

Alcohol (e.g., ethanol, large excess)

-

Concentrated sulfuric acid (catalytic amount, e.g., 5 drops)[25]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the phenylacetic acid in a large excess of the desired alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[25]

-

After cooling, neutralize the excess acid with a base, such as sodium bicarbonate solution.[23]

-

Extract the ester with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt like sodium sulfate.[25]

-

Purify the ester by distillation or column chromatography.

Conclusion

The synthesis of substituted phenylacetic esters can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. Modern methods like palladium-catalyzed carbonylation offer direct and efficient routes, while classic reactions such as the Willgerodt-Kindler and Darzens condensations provide access to a broad range of structural motifs. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. A thorough understanding of the mechanistic principles behind these transformations is paramount for the successful design and execution of synthetic strategies targeting this important class of molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. inventivapharma.com [inventivapharma.com]

- 3. US3864384A - Substituted phenylacetic acid compounds - Google Patents [patents.google.com]

- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-catalyzed carbonylation of benzyl alcohol derivatives to phenylacetic acid derivatives [research.unipd.it]

- 9. Willgerodt_rearrangement [chemeurope.com]

- 10. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 11. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 12. sciencemadness.org [sciencemadness.org]

- 13. Darzens Reaction [organic-chemistry.org]

- 14. Darzens reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 18. byjus.com [byjus.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. athabascau.ca [athabascau.ca]

- 22. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(3-chlorophenyl)acetate

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for Ethyl 2-(3-chlorophenyl)acetate, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes regulatory data with practical, field-proven insights to ensure maximal safety and experimental integrity.

Chemical Identification and Physicochemical Properties

A foundational understanding of a chemical's identity and physical properties is the first line of defense in the laboratory. These parameters dictate storage conditions, predict behavior under various experimental setups, and inform risk assessments. This compound is an organochlorine compound and an ester, functionalities that are central to its reactivity and toxicological profile.

| Property | Value | Source |

| CAS Number | 14062-29-4 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1][3] |

| Molecular Weight | 198.65 g/mol | [2][3] |

| Appearance | Pale-yellow to Yellow-brown Liquid | [2] |

| Boiling Point | 296.1°C at 760 mmHg | [4] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

| SMILES | CCOC(=O)CC1=CC(=CC=C1)Cl | [3] |

| InChIKey | SLNHJHHDMDGTGB-UHFFFAOYSA-N | [2][3] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. This compound is classified as hazardous, primarily due to its acute oral toxicity. Understanding these classifications is not merely a regulatory formality; it is essential for implementing appropriate engineering controls and personal protective measures.

According to notifications to the European Chemicals Agency (ECHA), the substance is classified as follows:

| GHS Classification | Hazard Code | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

Source: PubChem, ECHA C&L Inventory[2][3]

The primary hazard, H302: Harmful if swallowed , indicates that accidental ingestion of relatively small quantities can cause significant toxic effects.[3] This necessitates stringent controls to prevent oral exposure, such as prohibiting eating, drinking, or smoking in laboratory areas and employing meticulous personal hygiene practices.

Toxicological Profile and Routes of Exposure

While the primary GHS classification focuses on acute oral toxicity, a comprehensive risk assessment must consider all potential routes of exposure and toxicological endpoints. The chemical structure suggests potential for irritation upon contact with skin, eyes, and the respiratory tract. Although specific data for this isomer is limited, related chloro- and phenylacetate compounds are known irritants.[4][5][6]

Primary Routes of Exposure:

-

Ingestion: The most significant and classified route of acute toxicity.[3]

-

Inhalation: While the liquid has a high boiling point, aerosols or vapors may be generated during heating or vigorous agitation, potentially causing respiratory tract irritation.[4][6]

-

Dermal Contact: Prolonged or repeated skin contact may lead to irritation.[6][7]

-

Eye Contact: Direct contact with the liquid or its vapor can cause serious eye irritation.[6][7]

The diagram below illustrates the potential pathways by which laboratory personnel can be exposed and the primary target organs.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is crucial for minimizing exposure.

Engineering Controls:

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for procedures that could generate aerosols or vapors, such as heating, sonicating, or transferring large quantities.[4][7]

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

| PPE Category | Specification | Rationale and Best Practices |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[4] |

| Eye/Face Protection | Safety glasses with side-shields or splash-proof goggles. | Must be worn at all times in the laboratory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[7][8] |

| Skin/Body Protection | Laboratory coat. | A fully-buttoned lab coat serves as the minimum barrier. For tasks with a higher risk of splashes, a chemical-resistant apron or a full protective suit may be necessary.[4] |

| Respiratory Protection | Not typically required if work is performed in a fume hood. | If engineering controls are insufficient or in case of a large spill, an air-purifying respirator with organic vapor cartridges may be required.[8] |

Safe Handling, Storage, and Disposal

Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not ingest or inhale.[6]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][9]

-

Handle in accordance with good industrial hygiene and safety practices.[4]

Storage:

-

Keep the container tightly sealed and store at room temperature.[2][11]

-

Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, which could cause hazardous reactions.[9][10]

Disposal:

-

Surplus and non-recyclable solutions should be offered to a licensed disposal company.[13]

-

Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[4][8]

Emergency Procedures and First Aid

Prompt and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of emergency equipment (safety shower, eyewash station).

First-Aid Measures:

-

General Advice: In case of an incident, move out of the dangerous area and show the Safety Data Sheet to the attending medical professional.[4][14]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[6][8][15]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6][15]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6][7]

-

If Swallowed: Call a poison control center or doctor immediately.[6] Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[8][13]

The following workflow provides a decision-making framework for responding to an accidental spill.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound | 14062-29-4 [sigmaaldrich.com]

- 3. This compound | C10H11ClO2 | CID 8063366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. media.hiscoinc.com [media.hiscoinc.com]

- 9. fishersci.ca [fishersci.ca]

- 10. chempoint.com [chempoint.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 13. angenechemical.com [angenechemical.com]

- 14. file.bldpharm.com [file.bldpharm.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

A Guide to the Spectroscopic Characterization of Ethyl 2-(3-chlorophenyl)acetate

Introduction: The Analytical Imperative

Ethyl 2-(3-chlorophenyl)acetate is an ester derivative of phenylacetic acid, a common scaffold in medicinal chemistry. Its structure comprises an ethyl ester group, a benzylic methylene bridge, and a meta-substituted chlorobenzene ring. Each of these subunits presents unique spectroscopic signatures. A multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is therefore not merely confirmatory but essential for an unequivocal structural determination. This guide details the workflow for acquiring and interpreting the data package required to confirm the identity and purity of this molecule.

Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Framework

Proton NMR is the cornerstone technique for defining the number of distinct proton environments, their connectivity (via spin-spin coupling), and their relative abundance (via integration).

Expertise in Action: The Rationale Behind the Protocol

The choice of a high-field spectrometer (≥400 MHz) is deliberate; it ensures sufficient signal dispersion, which is critical for resolving the complex splitting patterns of the aromatic protons and preventing spectral overlap.[1] Deuterated chloroform (CDCl₃) is selected as the solvent for its excellent solubilizing properties for nonpolar organic compounds and its single, well-characterized residual peak (CHCl₃ at ~7.26 ppm), which serves as a convenient internal reference.

Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of the purified this compound sample. Dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a clean vial. For precise chemical shift referencing, add a minimal amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present. The sample height should be approximately 4-5 cm.[2]

-

Instrument Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the CDCl₃ to maintain a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[2]

-

Acquisition: Acquire the spectrum using standard acquisition parameters for a ¹H experiment. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient. Co-adding 8 to 16 scans will improve the signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Carefully phase the spectrum and perform a baseline correction to ensure accurate integrations. Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

Predicted ¹H NMR Data and Interpretation

The structure of this compound dictates five distinct proton signals. The predicted data, based on established chemical shift principles and data from analogous compounds like ethyl acetate and substituted benzenes, are summarized below.[3]

| Label (Fig. 1) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |

| H a | 1.25 | Triplet (t) | Jab ≈ 7.1 | 3H | Methyl protons of the ethyl group, split by the two adjacent methylene (Hb) protons. |

| H b | 4.15 | Quartet (q) | Jab ≈ 7.1 | 2H | Methylene protons of the ethyl group, deshielded by the adjacent oxygen and split by the three methyl (Ha) protons. |

| H c | 3.60 | Singlet (s) | N/A | 2H | Benzylic methylene protons. Adjacent to both an aromatic ring and a carbonyl group, resulting in a characteristic chemical shift. No adjacent protons lead to a singlet. |

| H d,f,g | 7.20 - 7.35 | Multiplet (m) | meta, ortho | 3H | Aromatic protons Hd, Hf, and Hg. Their signals will be complex due to mutual coupling and will likely overlap in this region. |

| H e | ~7.30 | Singlet-like (s) or narrow triplet (t) | Jed, Jef ≈ 1-2 Hz | 1H | Aromatic proton He, situated between two chlorine-substituted carbons. It is expected to show minimal coupling and appear as a sharp signal. |

graph "Ethyl_2_3_chlorophenyl_acetate_H_NMR" {

layout=neato;

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [color="#5F6368"];

// Define nodes for atoms with positions

C1 [label="C", pos="0,0!"];

C2 [label="C", pos="1,0.5!"];

O1 [label="O", pos="1.5,1.2!"];

C3 [label="C", pos="2.5,0.8!"];

C4 [label="C", pos="3.5,1.2!"];

O2 [label="O", pos="-0.5,-0.7!"];

C_ar1 [label="C", pos="-1.5,0!"];

C_ar2 [label="C", pos="-2.5,0.5!"];

C_ar3 [label="C", pos="-3.5,0!"];

C_ar4 [label="C", pos="-3.5,-1!"];

C_ar5 [label="C", pos="-2.5,-1.5!"];

C_ar6 [label="C", pos="-1.5,-1!"];

Cl1 [label="Cl", pos="-4.8,-1.3!"];

// Define nodes for hydrogens with labels and positions

Ha1 [label=<Ha>, pos="3.8,0.5!", fontcolor="#EA4335"];

Ha2 [label=<Ha>, pos="3.8,1.9!", fontcolor="#EA4335"];

Ha3 [label=<Ha>, pos="4.2,0.8!", fontcolor="#EA4335"];

Hb1 [label=<Hb>, pos="2.2,0.1!", fontcolor="#34A853"];

Hb2 [label=<Hb>, pos="2.8,0.1!", fontcolor="#34A853"];

Hc1 [label=<Hc>, pos="0.7,1.2!", fontcolor="#4285F4"];

Hc2 [label=<Hc>, pos="1.3,-0.2!", fontcolor="#4285F4"];

Hd [label=<Hd>, pos="-2.5,1.2!", fontcolor="#FBBC05"];

He [label=<He>, pos="-4.2,0.5!", fontcolor="#FBBC05"];

Hf [label=<Hf>, pos="-2.5,-2.2!", fontcolor="#FBBC05"];

Hg [label=<Hg>, pos="-0.8,-1.5!", fontcolor="#FBBC05"];

// Draw bonds

C1 -- O2 [style=bold, len=0.5];

C1 -- C2;

C1 -- C_ar1;

C2 -- O1;

O1 -- C3;

C3 -- C4;

// Aromatic ring bonds

C_ar1 -- C_ar2;

C_ar2 -- C_ar3;

C_ar3 -- C_ar4;

C_ar4 -- C_ar5;

C_ar5 -- C_ar6;

C_ar6 -- C_ar1;

C_ar4 -- Cl1;

// Draw H bonds

C4 -- Ha1; C4 -- Ha2; C4 -- Ha3;

C3 -- Hb1; C3 -- Hb2;

C2 -- Hc1; C2 -- Hc2;

C_ar2 -- Hd;

C_ar3 -- He;

C_ar5 -- Hf;

C_ar6 -- Hg;

}

Figure 2: Structure of this compound with carbon assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, the easiest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the prepared sample in the instrument's sample holder and acquire the spectrum. Typically, 16-32 scans are averaged to produce a high-quality spectrum.

Expected IR Absorption Bands and Interpretation

The IR spectrum provides a molecular fingerprint. The most diagnostic peaks for this compound are expected in the following regions.

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment ~3050-3100 Medium-Weak C-H Stretch Aromatic C-H ~2850-2980 Medium C-H Stretch Aliphatic (CH₂, CH₃) ~1735 Strong C=O Stretch Ester Carbonyl ~1600, ~1475 Medium-Weak C=C Stretch Aromatic Ring ~1150-1250 Strong C-O Stretch Ester C-O bond ~700-800 Strong C-Cl Stretch Aryl Halide ~690-900 Strong C-H Out-of-Plane Bend Aromatic (meta-substitution pattern)

The most prominent and unambiguous peak will be the strong carbonyl (C=O) stretch around 1735 cm⁻¹, which is highly characteristic of an ester functional group.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the exact molecular weight and crucial structural information from the molecule's fragmentation pattern.

Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) interface.

-

Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting positively charged fragments are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula C₁₀H₁₁ClO₂ gives a monoisotopic mass of approximately 198.04 Da. A key feature will be the isotopic pattern of chlorine: the presence of the ³⁷Cl isotope will result in a significant peak at M+2 (m/z 200) with an intensity roughly one-third that of the molecular ion peak (M⁺ at m/z 198). This is a definitive indicator of a single chlorine atom.

m/z Proposed Fragment Ion Fragmentation Pathway 198/200 [C₁₀H₁₁ClO₂]⁺ Molecular Ion (M⁺) 153/155 [C₈H₆ClO]⁺ Loss of ethoxy radical (•OCH₂CH₃) 125/127 [C₇H₆Cl]⁺ Loss of the ethyl acetate moiety (•CH₂CO₂Et) to form the chlorobenzyl cation. 91 [C₇H₇]⁺ Tropylium ion, from rearrangement and loss of Cl. 43 [CH₃CO]⁺ Acylium ion.

The fragmentation is driven by the formation of stable carbocations, particularly the benzylic cation. The loss of the ethoxy radical (m/z 45) is a common pathway for ethyl esters.

```dot

digraph "MS_Fragmentation_Workflow" {

graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"];

node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#34A853"];

}

References

The Strategic Role of Ethyl 2-(3-chlorophenyl)acetate in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Unassuming Architect in Drug Design

In the vast landscape of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the strategic utilization of versatile chemical scaffolds. Ethyl 2-(3-chlorophenyl)acetate, a seemingly simple molecule, emerges as a pivotal building block in the synthesis of a diverse array of biologically active compounds. Its unique combination of a halogenated aromatic ring and a reactive ester functional group provides a fertile ground for structural elaboration, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This technical guide delves into the multifaceted role of this compound in medicinal chemistry. We will explore its synthesis, its application as a scaffold in the design of innovative therapeutics—with a particular focus on anticonvulsant agents—and the underlying structure-activity relationships that govern its biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable synthetic intermediate.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C10H11ClO2 | PubChem CID: 8063366[1] |

| Molecular Weight | 198.64 g/mol | PubChem CID: 8063366[1] |

| IUPAC Name | This compound | PubChem CID: 8063366[1] |

| SMILES | CCOC(=O)CC1=CC(=CC=C1)Cl | PubChem CID: 8063366[1] |

| Physical Description | Not specified, likely a liquid or low-melting solid | General chemical knowledge |

| Solubility | Soluble in organic solvents like ethanol, ether, and toluene | General chemical knowledge |

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Fischer-Speier esterification of 3-chlorophenylacetic acid with ethanol in the presence of an acid catalyst.[2][3][4] This reversible reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[3]

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

3-chlorophenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Toluene (for azeotropic removal of water, optional)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenylacetic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

-

Purification: The crude product can be purified by vacuum distillation to yield the pure ester.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of β-Keto Esters via Crossed Claisen Condensation

Focus Molecule: Synthesis of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate

Abstract and Introduction

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-keto esters and related motifs from simple ester precursors.[1][2] These products are exceptionally valuable intermediates in the pharmaceutical and fine chemical industries, serving as versatile building blocks for more complex molecular architectures. This guide provides a detailed protocol and scientific rationale for the synthesis of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, a representative β-keto ester, via a crossed Claisen condensation.